Butanedioic acid;butane-1,4-diol
Overview
Description
Butanedioic acid;butane-1,4-diol, also known as polybutylene succinate, is a biodegradable aliphatic polyester. This compound is synthesized from butanedioic acid (succinic acid) and 1,4-butanediol. It is known for its excellent biodegradability, making it an attractive alternative to traditional petroleum-based plastics. Polybutylene succinate is used in various applications, including packaging, agriculture, and biomedical fields.
Mechanism of Action
Target of Action
The primary target of Butanedioic acid, polymer with 1,4-butanediol is to serve as a building block in the synthesis of polyesters . These polyesters are synthesized via melt polyesterification of dicarboxylic acids with hydroxyl-functional monomers .
Mode of Action
Butanedioic acid, polymer with 1,4-butanediol interacts with its targets through a process known as melt polymerization . This process involves the reaction of dicarboxylic acids with hydroxyl-functional monomers at high temperatures . The type of end-group is controlled by the monomer stoichiometry and a hydroxyl functional group is formed over time .
Biochemical Pathways
The biochemical pathway involved in the action of Butanedioic acid, polymer with 1,4-butanediol is the synthesis of polyesters . This process involves the reaction of dicarboxylic acids with hydroxyl-functional monomers to form linear hydroxyl-functionalized polyesters . The resulting polyesters have various applications in industries such as packaging, clothing, and construction .
Pharmacokinetics
The pharmacokinetics of Butanedioic acid, polymer with 1,4-butanediol primarily involve its synthesis and degradation. The compound is synthesized via melt polymerization of dicarboxylic acids with hydroxyl-functional monomers . The resulting polyesters are biodegradable, meaning they can be broken down by biological processes .
Result of Action
The result of the action of Butanedioic acid, polymer with 1,4-butanediol is the formation of polyesters . These polyesters have various applications in industries such as packaging, clothing, and construction . They are also biodegradable, contributing to sustainability and reducing environmental impact .
Action Environment
The action of Butanedioic acid, polymer with 1,4-butanediol is influenced by environmental factors such as temperature and pressure . The melt polymerization process used to synthesize the compound is conducted at high temperatures . Additionally, the biodegradability of the resulting polyesters means that they can be broken down in various environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that the polymerization of Butanedioic acid and 1,4-butanediol can be fully synthesized using sugar-based feedstock by bacterial fermentation . This process involves interactions with various enzymes and other biomolecules .
Molecular Mechanism
It is known that the compound is involved in the synthesis process, which includes binding interactions with biomolecules and possible changes in gene expression .
Metabolic Pathways
It is known that the compound can be synthesized using sugar-based feedstock by bacterial fermentation , which suggests involvement in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polybutylene succinate is typically synthesized through a polycondensation reaction between butanedioic acid and 1,4-butanediol. The reaction is carried out in the presence of a catalyst, such as titanium tetrabutoxide, at elevated temperatures (up to 220°C) under an inert atmosphere (argon) followed by reduced pressure . The reaction involves the esterification of the carboxyl groups of butanedioic acid with the hydroxyl groups of 1,4-butanediol, forming ester bonds and releasing water as a byproduct.
Industrial Production Methods: In industrial settings, the production of polybutylene succinate involves a two-step process: esterification and polycondensation. The esterification step is conducted at high temperatures (around 150-200°C) to form oligomers, which are then subjected to polycondensation at even higher temperatures (up to 220°C) under reduced pressure to achieve high molecular weight polymers . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Polybutylene succinate undergoes various chemical reactions, including hydrolysis, thermal degradation, and enzymatic degradation. It is susceptible to hydrolysis in the presence of water, leading to the breakdown of ester bonds and the formation of butanedioic acid and 1,4-butanediol . Thermal degradation occurs at elevated temperatures, resulting in the formation of low molecular weight compounds.
Common Reagents and Conditions: The hydrolysis of polybutylene succinate can be catalyzed by acids or bases, with acidic conditions being more effective. Enzymatic degradation is facilitated by lipases and esterases, which cleave the ester bonds in the polymer . Thermal degradation typically occurs at temperatures above 300°C.
Major Products Formed: The primary products formed from the hydrolysis and enzymatic degradation of polybutylene succinate are butanedioic acid and 1,4-butanediol . Thermal degradation produces a mixture of low molecular weight compounds, including butanedioic acid, 1,4-butanediol, and other volatile organic compounds.
Scientific Research Applications
Polybutylene succinate has a wide range of scientific research applications due to its biodegradability and biocompatibility. In the field of chemistry, it is used as a model compound for studying the degradation behavior of aliphatic polyesters . In biology and medicine, polybutylene succinate is explored for its potential in drug delivery systems, tissue engineering, and biodegradable implants . In the industry, it is used in the production of biodegradable packaging materials, agricultural films, and disposable items .
Comparison with Similar Compounds
Polybutylene succinate is often compared with other biodegradable polyesters, such as polylactic acid and polyhydroxyalkanoates. While polylactic acid is derived from renewable resources like corn starch and has excellent mechanical properties, it is less flexible and has a slower degradation rate compared to polybutylene succinate . Polyhydroxyalkanoates, on the other hand, are produced by microbial fermentation and have similar biodegradability to polybutylene succinate but are more expensive to produce .
List of Similar Compounds:- Polylactic acid
- Polyhydroxyalkanoates
- Polycaprolactone
- Polyethylene succinate
Polybutylene succinate stands out due to its balanced properties of biodegradability, mechanical strength, and flexibility, making it a versatile material for various applications .
Properties
IUPAC Name |
butanedioic acid;butane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C4H10O2/c5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQINETJTVSEXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25777-14-4 | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25777-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25777-14-4 | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025777144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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